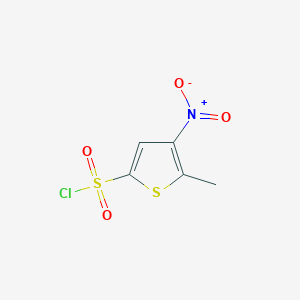
4-Sulfanyl-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Sulfanyl-2-(trifluoromethyl)benzonitrile is a chemical entity that can be inferred to possess a benzonitrile core structure with a trifluoromethyl group and a sulfanyl (thiol) substituent. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer potential characteristics of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile.
Synthesis Analysis
The synthesis of related sulfanyl-containing compounds typically involves the reaction of suitable sulfonyl chlorides with amines or other nucleophiles. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This suggests that a similar approach could be used for synthesizing 4-Sulfanyl-2-(trifluoromethyl)benzonitrile, possibly by reacting a chlorinated precursor with a thiol-containing compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Sulfanyl-2-(trifluoromethyl)benzonitrile has been studied using techniques like X-ray diffraction and density functional theory (DFT). For instance, the crystal structure of 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile was determined by X-ray diffraction, revealing weak inter- and intramolecular hydrogen bonds . DFT calculations have been used to optimize the structure and determine the structural characteristics of related compounds . These methods would likely provide detailed insights into the molecular structure of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile.
Chemical Reactions Analysis
The reactivity of sulfanyl groups in similar compounds suggests that 4-Sulfanyl-2-(trifluoromethyl)benzonitrile could participate in various chemical reactions. For example, the sulfanyl group could undergo electrophilic substitution reactions or act as a nucleophile in displacement reactions. The presence of the trifluoromethyl group could influence the electronic properties of the molecule and affect its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 4-Sulfanyl-2-(trifluoromethyl)benzonitrile, such as their vibrational frequencies, molecular electrostatic potential, and nonlinear optical properties, have been investigated using spectroscopic methods and quantum mechanical calculations . These studies provide a basis for predicting the properties of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile, such as its potential for electrophilic and nucleophilic reactivity, as well as its thermodynamic properties and molecular interactions .
Wissenschaftliche Forschungsanwendungen
Electrolyte Additives for Lithium Ion Batteries
A novel application of a closely related compound, 4-(Trifluoromethyl)-benzonitrile, demonstrates its utility as an electrolyte additive for high voltage lithium ion batteries. This additive significantly enhances the cyclic stability of the LiNi0.5Mn1.5O4 cathode, maintaining a high capacity retention rate after numerous cycles. It forms a low-impedance protective film on the cathode, preventing electrolyte oxidation decomposition and suppressing manganese dissolution, thereby improving battery performance and longevity (Huang et al., 2014).
Chemical Synthesis and Reactions
The reactivity of nitriles with perfluoroalkyl sulfoxides, leading to the formation of sulfanyl nitriles, highlights the potential of 4-Sulfanyl-2-(trifluoromethyl)benzonitrile in organic synthesis. This process involves selective functionalization of aromatic or benzylic C–H bonds, demonstrating the compound's utility in constructing complex molecular architectures (Macé et al., 2009).
Material Science and Polymer Research
Partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for use in proton exchange membranes for fuel cells. These membranes exhibit tunable properties such as water uptake, proton conductivity, and methanol permeability, showcasing the role of fluorinated benzonitriles in developing advanced materials for energy applications (Sankir et al., 2007).
Photochemistry and Light-Emitting Reactions
The photochemical behavior of phenyl-substituted thiadiazoles, leading to the formation of benzonitriles, illustrates another application area. This research provides insights into the mechanisms of photoinduced reactions and the potential for developing new photoluminescent materials or photochemical processes (Pavlik et al., 2003).
Advanced Synthesis Techniques
The synthesis of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile from amino benzonitriles showcases advanced methods in creating molecules with specific functional groups. This process is crucial for the development of new pharmaceuticals or agrochemicals, highlighting the compound's relevance in synthetic chemistry (Zhi-yu, 2012).
Eigenschaften
IUPAC Name |
4-sulfanyl-2-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZHVFBVXGOFHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266036 |
Source


|
| Record name | 4-Mercapto-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfanyl-2-(trifluoromethyl)benzonitrile | |
CAS RN |
110888-22-7 |
Source


|
| Record name | 4-Mercapto-2-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110888-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Mercapto-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701266036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














